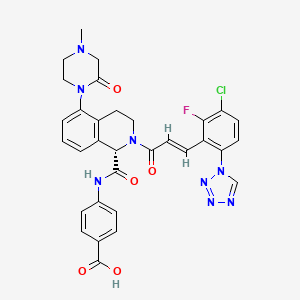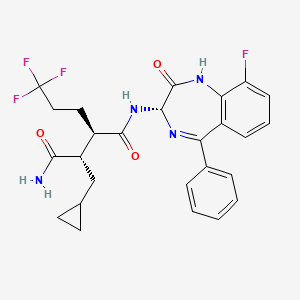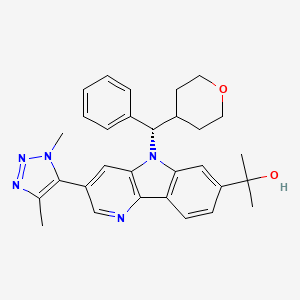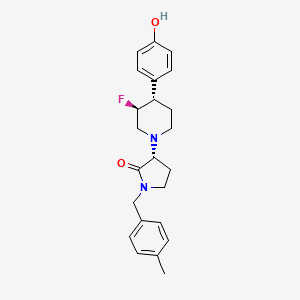
BRD9500
Descripción general
Descripción
BRD9500 is an orally active phosphodiesterases 3 (PDE3) inhibitor . It has IC50s of 10 and 27 nM for PDE3A and PDE3B, respectively . It exhibits antitumor activity .
Synthesis Analysis
BRD9500 is a DNMDP analog . DNMDP potently and selectively inhibits PDE3A and PDE3B . It kills cancer cells by inducing PDE3A/B interactions with SFLN12 .Molecular Structure Analysis
The molecular formula of BRD9500 is C15H18FN3O2 . Its molecular weight is 291.32 . The SMILES representation of its structure isO=C1CC@@HC(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1 . Chemical Reactions Analysis
BRD9500 exhibits an EC50 of 1 nM for SK-MEL-3 melanoma cell line viability . It also exhibits an EC50 of 1.6 nM for HeLa viability . BRD9500 stabilizes the PDE3A-SLFN12 interaction in HeLa cells .Physical And Chemical Properties Analysis
BRD9500 is a solid substance . It is off-white to light yellow in color .Aplicaciones Científicas De Investigación
Biospecimen Research Database (BRD) in Cancer Research
The National Cancer Institute's Biospecimen Research Database (BRD) is a pivotal resource for cancer research. It standardizes biospecimen collection, processing, and storage protocols across institutions, reducing research variability and improving analytical results. The BRD contains over 2,300 articles and 200 SOPs, offering peer-reviewed articles on biospecimen impacts, SOP sharing, and evidence-based procedural guidelines (Engel et al., 2016).
BRD9 Inhibition in Cancer Therapy
I-BRD9, a selective cellular chemical probe for bromodomain-containing protein 9 (BRD9), has been identified for its potential in cancer treatment. It exhibits significant selectivity over other proteins and has been used to study genes regulated by BRD9 in oncology and immune response pathways (Theodoulou et al., 2016).
BRD9 in Myeloid Leukemia and Malignant Rhabdoid Tumors
Research shows that acute myeloid leukemia (AML) cells require BRD9 to sustain rapid cell proliferation and block differentiation. Small-molecule inhibitors of BRD9 selectively suppress AML cell proliferation (Hohmann et al., 2016). Additionally, BRD9 has been identified as a specific vulnerability in pediatric malignant rhabdoid tumors, with research showing that BRD9-containing SWI/SNF sub-complexes are essential for the survival of these tumors (Wang et al., 2019).
BRD Proteins in Gene Expression Regulation
Brd4, a bromodomain protein, interacts with cyclinT1 and Cdk9 (P-TEFb), stimulating RNA polymerase II-dependent transcription. This suggests that BRD proteins play a significant role in gene expression regulation (Jang et al., 2005).
BRD Proteins in Homeostasis and Cancer
Bromodomains (BRDs) are found in a wide range of proteins with various functions and are implicated in the regulation of gene expression through their recognition of acetylated Lys residues. BRD-containing proteins are often dysregulated in cancer and participate in gene fusions, generating oncogenic proteins. This highlights their importance in maintaining homeostasis and their roles in cancer development (Fujisawa & Filippakopoulos, 2017).
Safety And Hazards
Direcciones Futuras
BRD9500 has shown promising results in in vivo xenograft testing . It has high plasma levels in mice after both intravenous (1 mg/kg) and oral (2 mg/kg) dosing over eight hours . This makes it a valuable candidate for further testing .
Relevant Papers The paper “Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing” discusses the potential of BRD9500 for cancer treatment . It highlights the role of PDE3A and SLFN12 expression levels as a predictive biomarker for BRD9500 sensitivity .
Propiedades
Número CAS |
1630760-75-6 |
|---|---|
Nombre del producto |
BRD9500 |
Fórmula molecular |
C15H18FN3O2 |
Peso molecular |
291.3264 |
Nombre IUPAC |
(R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one |
InChI |
GJGGSLDXABLZLP-SNVBAGLBSA-N |
Clave InChI |
InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1 |
SMILES |
O=C1C[C@@H](C)C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BRD9500; BRD-9500; BRD 9500; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B606294.png)
![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)